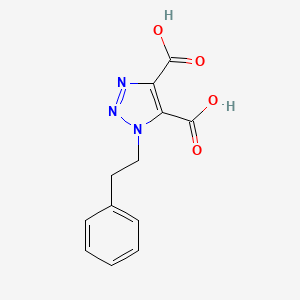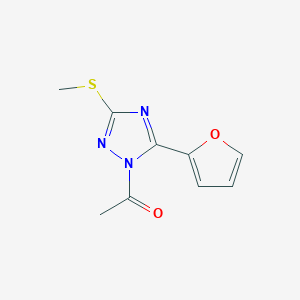![molecular formula C11H6F2N4 B12912878 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-90-5](/img/structure/B12912878.png)
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a valuable target for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 2-chloro-3-nitropyridine.
Formation of 2,4-Difluorophenylhydrazine: 2,4-Difluoroaniline is diazotized and then reduced to form 2,4-difluorophenylhydrazine.
Cyclization: The hydrazine derivative undergoes cyclization with 2-chloro-3-nitropyridine under basic conditions to form the triazolopyridine core.
Final Product: The final step involves purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a more potent candidate for drug development and other applications.
Propiedades
Número CAS |
62051-90-5 |
|---|---|
Fórmula molecular |
C11H6F2N4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H |
Clave InChI |
INTCQETXMUAQGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)
![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)







![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)

